Disodium phosphate dihydrate

Übersicht

Beschreibung

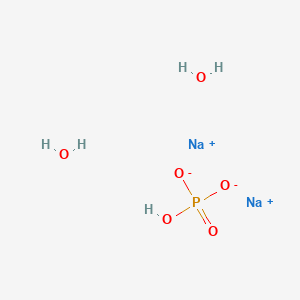

Disodium phosphate dihydrate, also known as disodium hydrogen phosphate dihydrate, is an inorganic compound with the chemical formula Na₂HPO₄·2H₂O. It is one of several sodium phosphates and is commonly used in various industrial and scientific applications. This compound appears as a white crystalline solid and is highly soluble in water, making it useful in a variety of aqueous solutions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Disodium phosphate dihydrate can be synthesized through the neutralization of phosphoric acid with sodium hydroxide: [ \text{H₃PO₄ + 2 NaOH → Na₂HPO₄ + 2 H₂O} ]

Industrial Production Methods: Industrially, this compound is prepared in a two-step process:

Treatment of Dicalcium Phosphate with Sodium Bisulfate: [ \text{CaHPO₄ + NaHSO₄ → NaH₂PO₄ + CaSO₄} ]

Partial Neutralization of Monosodium Phosphate: [ \text{NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O} ] This method ensures the efficient production of this compound with high purity.

Types of Reactions:

Neutralization: this compound can neutralize acids, forming sodium salts and water.

Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form monosodium phosphate and sodium hydroxide. [ \text{Na₂HPO₄ + H₂O ⇌ NaH₂PO₄ + NaOH} ]

Common Reagents and Conditions:

Acids: Reacts with acids to form monosodium phosphate.

Bases: Reacts with strong bases to form trisodium phosphate.

Major Products:

Monosodium Phosphate: Formed through partial neutralization.

Trisodium Phosphate: Formed through complete neutralization with strong bases.

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Disodium phosphate dihydrate plays a crucial role in food processing. Its ability to stabilize pH levels is essential for maintaining flavor and texture in various products.

| Application | Description |

|---|---|

| Buffering Agent | Maintains pH stability in sauces, soups, and dairy products. |

| Emulsifier | Used in processed cheese to prevent fat separation and enhance texture. |

| pH Adjuster | Prevents calcium precipitation in beverages, ensuring clarity and stability. |

Case Study: Processed Cheese Manufacturing

In the production of processed cheese, DSPD acts as an emulsifier that enhances the meltability and texture of the cheese product. By preventing fat separation, it ensures a consistent product quality that meets consumer expectations.

Pharmaceutical Applications

In pharmaceuticals, DSPD is utilized primarily as a buffering agent to ensure the stability and effectiveness of medications.

| Application | Description |

|---|---|

| Buffering Agent | Stabilizes pH in injectable formulations and oral medications. |

| Laxative | Used in saline laxatives for bowel cleansing prior to medical procedures. |

Case Study: Injectable Formulations

A study demonstrated that incorporating DSPD into injectable solutions helped maintain the desired pH range, significantly improving the stability of active pharmaceutical ingredients over time.

Industrial Applications

The industrial sector employs this compound for various purposes including water treatment and as a component in fertilizers.

| Application | Description |

|---|---|

| Water Treatment | Prevents scale formation by sequestering calcium ions, improving water quality. |

| Fertilizers | Provides essential phosphorus nutrients to support plant growth. |

Case Study: Water Treatment

In municipal water treatment facilities, DSPD has been effectively used to enhance water clarity by preventing calcium precipitation, which can lead to scaling in pipes and equipment.

Other Applications

This compound is also found in several other applications:

- Animal Feed : Serves as a phosphorus supplement for livestock, promoting bone health.

- Toothpaste : Acts as a buffering agent to stabilize pH and inhibit harmful bacteria.

- Fire Retardants : Reduces flammability by forming protective layers on materials.

Wirkmechanismus

Disodium phosphate dihydrate exerts its effects primarily through its ability to act as a buffering agent. It maintains the pH of solutions by neutralizing acids and bases, thus stabilizing the environment for various biochemical and chemical processes. In biological systems, it helps maintain the pH balance, which is crucial for enzyme activity and other metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Monosodium Phosphate (NaH₂PO₄): Used similarly as a buffering agent but has a different pH range.

Trisodium Phosphate (Na₃PO₄): Stronger base compared to disodium phosphate dihydrate, used in heavy-duty cleaning agents.

Dipotassium Phosphate (K₂HPO₄): Similar buffering properties but with potassium ions instead of sodium.

Uniqueness: this compound is unique due to its moderate pH range and high solubility in water, making it versatile for various applications where precise pH control is required .

Biologische Aktivität

Disodium phosphate dihydrate (Na₂HPO₄·2H₂O) is a widely used compound in various fields, including pharmaceuticals, food processing, and biochemical research. Its biological activity is primarily attributed to its role as a buffering agent, its effects on cellular metabolism, and its interactions with other biochemical compounds. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is a sodium salt of phosphoric acid, existing as a white crystalline powder. It is soluble in water and exhibits buffering properties due to its ability to maintain pH levels in various biological systems. The chemical structure can be represented as follows:

- Molecular Formula : Na₂HPO₄·2H₂O

- Molar Mass : 172.09 g/mol

1. Buffering Capacity

This compound acts as an effective buffer in biological systems. It helps maintain physiological pH levels, which is crucial for enzyme activity and metabolic processes. The buffering action is particularly important in cell culture media and during biochemical assays.

2. Role in Cellular Metabolism

Research indicates that this compound influences cellular metabolism by participating in energy production pathways. It is involved in the synthesis of ATP (adenosine triphosphate), which is essential for cellular energy transfer.

Case Study: Effects on Cell Viability

A study investigated the cytotoxic effects of this compound on A549 lung cancer cells under oxidative stress conditions. The findings revealed that treatment with disodium phosphate significantly altered intracellular reactive oxygen species (ROS) levels and affected cell viability:

| Treatment Condition | Cell Viability (%) | ROS Levels (DCFDA Fluorescence) |

|---|---|---|

| Control | 100 | Baseline |

| Disodium Phosphate | 65 | Increased |

| Disodium Phosphate + H₂O₂ | 30 | Significantly increased |

The study concluded that this compound could exacerbate oxidative stress, leading to reduced cell viability in certain conditions .

3. Influence on Microbial Growth

Another investigation focused on the impact of this compound on bacterial growth rates in different media formulations. The results indicated significant variations in microbial growth depending on the source and purity of the disodium phosphate used:

| Media Type | Specific Growth Rate (μ) | Maximum Growth Rate (μ max) |

|---|---|---|

| Type A | 0.35 h⁻¹ | 0.50 h⁻¹ |

| Type B | 0.30 h⁻¹ | 0.45 h⁻¹ |

| Type C | 0.20 h⁻¹ | 0.30 h⁻¹ |

These findings suggest that impurities present in disodium phosphate reagents can significantly affect bacterial physiology and growth dynamics .

1. Osmotic Effects

This compound increases solute concentration in the intestinal lumen, creating an osmotic gradient that draws water into the lumen. This mechanism can aid in alleviating constipation and promoting bowel movements .

2. Interaction with Calcium and Aluminum

The absorption of ingested phosphates like disodium phosphate can be inhibited by high levels of calcium or aluminum, leading to the formation of insoluble complexes that reduce overall phosphate absorption . Additionally, vitamin D plays a role in enhancing phosphate absorption from the gastrointestinal tract.

Eigenschaften

CAS-Nummer |

10028-24-7 |

|---|---|

Molekularformel |

H5NaO5P |

Molekulargewicht |

139.00 g/mol |

IUPAC-Name |

disodium;hydrogen phosphate;dihydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChI-Schlüssel |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

SMILES |

O.O.OP(=O)([O-])[O-].[Na+].[Na+] |

Kanonische SMILES |

O.OP(=O)(O)O.[Na] |

Key on ui other cas no. |

10028-24-7 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does disodium phosphate dihydrate impact the properties of processed cheese?

A1: Research suggests that this compound, when used as an emulsifying salt in processed cheese production, can influence several key characteristics [].

- pH: this compound generally results in higher pH values compared to trisodium citrate, another common emulsifying salt [].

- Melting Properties: Processed cheese formulated with this compound tends to exhibit lower melt compared to those made with trisodium citrate. This effect is amplified when combined with high lactose content and aged natural cheese [].

Q2: Can this compound be used in pharmaceutical formulations, and if so, what is its role?

A2: Yes, this compound is utilized in pharmaceutical formulations, particularly in oral solid dosage forms like pellets containing omeprazole [, ].

- Excipient in Pellet Cores: It serves as an excipient within the core of these pellets, alongside the active ingredient (omeprazole) and other excipients like hydroxypropyl methylcellulose and talc [, ]. The exact function of this compound in this context is not explicitly detailed in the provided abstracts, warranting further investigation.

Q3: Are there any known safety concerns associated with the use of this compound in pharmaceutical settings?

A3: While generally recognized as safe for use in food and pharmaceuticals, a case report highlights a potential concern [].

- Tenofovir-Induced Fanconi Syndrome: In the context of treating HIV infection, the study reports a case of osteomalacia and microfractures attributed to renal phosphate wasting. This adverse effect was observed in a patient receiving Tenofovir Disoproxil Fumarate (TDF) based antiretroviral therapy, and the authors suggest a potential link, though not directly to this compound itself []. Regular monitoring of renal function and bone health is recommended for patients on TDF therapy [].

Q4: Beyond its use in food and pharmaceuticals, are there other applications for this compound?

A4: Research demonstrates its potential in biomaterial development for bone regeneration [].

- Mineralized Hydrogels: this compound plays a crucial role in the sequential mineralization of hydrolyzed collagen-based hydrogels []. These hydrogels, enriched with hydroxyapatite through repeated incubations with calcium chloride dihydrate and this compound, show promise in promoting bone regeneration in preclinical models [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.